![molecular formula C8H6F8O4 B6324536 Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97% CAS No. 868837-35-8](/img/structure/B6324536.png)
Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97%
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Overview
Description
Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate (DFTDS) is a versatile and highly reactive organofluorine compound. It is a colorless liquid that is soluble in water, alcohols, and other organic solvents. DFTDS is a useful reagent in organic synthesis and has a wide range of applications in chemical research.
Scientific Research Applications
Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97% has a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including amino acids, peptides, and heterocyclic compounds. It has also been used in the synthesis of fluorinated building blocks for drug discovery. In addition, Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97% has been used in the synthesis of optically active compounds, and as a catalyst in various chemical reactions.
Mechanism of Action
Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97% is a highly reactive compound, and its mechanism of action is not yet fully understood. However, it is known that its reactivity is due to the presence of a highly electronegative fluorine atom, which can form strong hydrogen bonds with other molecules. This allows Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97% to be used as a catalyst in various chemical reactions.
Biochemical and Physiological Effects
Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). This inhibition can lead to reduced inflammation, pain, and fever. In addition, Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97% has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97% is a useful reagent for organic synthesis, and has a variety of advantages for laboratory experiments. It is a highly reactive compound, and its reactivity can be easily controlled by adjusting the reaction conditions. In addition, it is a water-soluble compound, which makes it easy to work with in aqueous solutions. However, Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97% is a highly toxic compound, and should be handled with caution.
Future Directions
There are a number of potential future directions for research on Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97%. These include further investigations into its mechanism of action, as well as its biochemical and physiological effects. In addition, further studies could be conducted to explore its potential applications in drug discovery and development. Additionally, research could be conducted to explore its potential uses as a catalyst in various chemical reactions. Finally, further studies could be conducted to explore the potential of Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97% for other applications, such as in the synthesis of optically active compounds.
Synthesis Methods
Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97% is synthesized via a two-step process. The first step involves the reaction of 1,2-difluoro-1,2-bis(trifluoromethyl)succinic anhydride with an amine, resulting in the formation of an amide. The second step involves the reaction of the amide with dimethyl sulfate, resulting in the formation of Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97%.
properties
IUPAC Name |
dimethyl 2,3-difluoro-2,3-bis(trifluoromethyl)butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F8O4/c1-19-3(17)5(9,7(11,12)13)6(10,4(18)20-2)8(14,15)16/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUQYJUTDUTDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)(C(F)(F)F)F)(C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate |
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